molecular formula C14H13NO3 B1643752 [4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-39-9

[4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No.: B1643752
CAS No.: 474534-39-9
M. Wt: 243.26 g/mol
InChI Key: JYSUVVIQPSJOLQ-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C({14})H({13})NO(_{3}) It is characterized by a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-pyridinecarboxylic acid.

    Methoxymethylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.

    Condensation Reaction: The protected aldehyde is then subjected to a condensation reaction with 2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of 4-(Methoxymethoxy)phenylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets, such as enzymes or receptors, to modulate biological processes. This can lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, 4-(Methoxymethoxy)phenylmethanone can be used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-(Methoxymethoxy)phenylmethanone exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridine ring attached at the 4-position instead of the 2-position.

    4-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridine ring attached at the 3-position.

Uniqueness

The uniqueness of 4-(Methoxymethoxy)phenylmethanone lies in its specific structural arrangement, which can influence its reactivity and interaction with biological targets differently compared to its isomers. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-12-7-5-11(6-8-12)14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSUVVIQPSJOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241610
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474534-39-9
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474534-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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